Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E )-(+-)-
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Overview
Description
Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)- is a synthetic compound known for its significant biological activity. It is commonly referred to as Misoprostol Acid, a mixture of diastereomers. This compound is a derivative of prostaglandin E1 and is widely used in medical applications due to its ability to induce labor and treat gastric ulcers .
Preparation Methods
The synthesis of Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)- involves several steps:
Starting Material: The synthesis begins with a prostaglandin precursor.
Oxidation: The precursor undergoes oxidation to introduce the keto group at the 9th position.
Hydroxylation: Hydroxyl groups are introduced at the 11th and 16th positions through selective hydroxylation reactions.
Methylation: The methyl group is added at the 16th position.
Purification: The final product is purified using chromatographic techniques to obtain the desired diastereomeric mixture.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)- undergoes various chemical reactions:
Oxidation: It can be further oxidized to introduce additional functional groups.
Reduction: The keto group at the 9th position can be reduced to a hydroxyl group.
Substitution: The hydroxyl groups at the 11th and 16th positions can undergo substitution reactions with various reagents.
Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic catalysts for esterification. Major products formed from these reactions include various derivatives with modified biological activity.
Scientific Research Applications
Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)- has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other prostaglandin analogs.
Biology: It is studied for its role in cellular signaling pathways.
Medicine: It is used to induce labor, treat gastric ulcers, and manage postpartum hemorrhage.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by binding to prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways that lead to various physiological responses. For example, in the uterus, it induces contractions by increasing intracellular calcium levels. In the stomach, it reduces gastric acid secretion by inhibiting adenylate cyclase activity .
Comparison with Similar Compounds
Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)- is unique due to its specific functional groups and stereochemistry. Similar compounds include:
Prostaglandin E1: The parent compound with similar biological activity but different functional groups.
Prostaglandin E2: Another prostaglandin with different physiological effects.
Misoprostol: The methyl ester derivative of Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, with similar medical applications.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Prost-13-en-1-oic acid, 11,16-dihydroxy-16-methyl-9-oxo-, (11alpha,13E)-(±)-.
Properties
IUPAC Name |
7-[3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-13-21(2,26)14-9-11-17-16(18(22)15-19(17)23)10-7-5-6-8-12-20(24)25/h9,11,16-17,19,23,26H,3-8,10,12-15H2,1-2H3,(H,24,25)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGPXZGIIOYDL-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112137-89-0 |
Source
|
Record name | 112137-89-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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